(R)-Piperidine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-Piperidine-3-carboxamide hydrochloride” likely refers to the hydrochloride salt form of a piperidine carboxamide derivative. Piperidine is a heterocyclic organic compound, and carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “R” denotes the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between piperidine derivatives and carboxylic acids or their derivatives . The exact method would depend on the specific substituents on the piperidine and carboxamide portions of the molecule.Molecular Structure Analysis
The molecular structure of “®-Piperidine-3-carboxamide hydrochloride” would consist of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The exact structure would depend on the specific substituents on the piperidine and carboxamide portions of the molecule .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions . The carboxamide group can also undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Piperidine-3-carboxamide hydrochloride” would depend on the specific substituents on the piperidine and carboxamide portions of the molecule. These could include factors such as solubility, melting point, and stability .Applications De Recherche Scientifique
Enantioselective Synthesis for CGRP Receptor Inhibitors
The compound has been utilized in the development of an enantioselective process for synthesizing CGRP receptor inhibitors. Notably, a potent CGRP receptor antagonist was synthesized through a convergent, stereoselective, and economical synthesis of the hydrochloride salt. The synthesis involved two different routes to a chiral indazolyl amino ester subunit, utilizing either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This process addressed the synthesis of complex drug substances on a multikilogram scale (Cann et al., 2012).
Synthesis of Rho Kinase Inhibitors
The compound has been involved in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders. The synthesis pathway was optimized for scalability and efficiency, with the product achieving high purity and substantial overall yield, showcasing the compound's role in the development of therapeutic agents (Wei et al., 2016).
TRPM8 Antagonists for Neuropathic Pain
A novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, where (R)-Piperidine-3-carboxamide hydrochloride could potentially be a derivative, was synthesized as TRPM8 channel blockers. These compounds demonstrated excellent potency and selectivity in treating neuropathic pain, with significant pharmacokinetic profiles observed in animal models (Chaudhari et al., 2013).
CCR5 Antagonist for HIV-1 Activity
Compounds related to (R)-Piperidine-3-carboxamide hydrochloride have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity. The introduction of specific groups into the compound structure resulted in high metabolic stability, CCR5 binding affinity, and potent inhibition of HIV-1 replication, positioning it as a promising candidate for HIV-1 treatment (Imamura et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Piperidine-3-carboxamide hydrochloride | |
CAS RN |
1214903-21-5 |
Source
|
Record name | (3R)-piperidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.